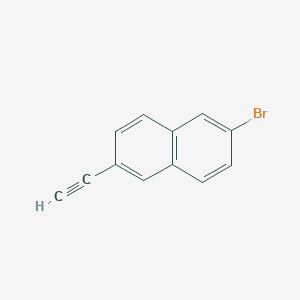
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-Acetyl-5-oxopyrrolidine-2-carboxylic acid, commonly known as AOPC, is a naturally occurring carboxylic acid found in plants, fungi, and animals. It has many uses in the laboratory, including synthesis, research, and medical applications. AOPC is an important component of many biochemical processes, and its mechanism of action is of interest to scientists and medical professionals alike.
科学的研究の応用
AOPC has many scientific research applications, including its use as a substrate in enzyme kinetics studies, as a model compound for studying enzyme-catalyzed reactions, and as a tool for studying the structure and function of proteins. It is also used in the synthesis of other compounds, such as nitric oxide synthase inhibitors and cyclic nucleotides. AOPC has been used in the development of new drugs and in the study of cancer biology.
作用機序
The mechanism of action of AOPC is complex and not yet fully understood. It is known to interact with proteins and enzymes, and it has been shown to inhibit the formation of nitric oxide synthase. It is also thought to have some anti-inflammatory effects, although the exact mechanism is not yet known.
Biochemical and Physiological Effects
AOPC has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the regulation of blood pressure and the immune system. It has also been shown to have anti-inflammatory effects and to modulate the activity of other enzymes, such as cyclooxygenase-2. AOPC has also been shown to have a protective effect against oxidative stress, which can lead to diseases such as cancer and heart disease.
実験室実験の利点と制限
AOPC has many advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also highly soluble in water, making it easy to work with in aqueous solutions. Additionally, AOPC is relatively stable, meaning it can be stored for long periods of time without degradation.
However, AOPC also has some limitations. It is a relatively small molecule, which can make it difficult to work with in certain experiments. It is also susceptible to oxidation, which can lead to the formation of unwanted byproducts.
将来の方向性
There are many potential future directions for research on AOPC. These include further studies on its effects on nitric oxide synthase and other enzymes, as well as its potential use in the development of new drugs. Additionally, further research could be conducted on its anti-inflammatory effects and its role in oxidative stress. It is also possible that AOPC could be used in the synthesis of other compounds, such as cyclic nucleotides and nitric oxide synthase inhibitors. Finally, further research could be conducted on its mechanism of action and its potential therapeutic applications.
合成法
AOPC can be synthesized through a variety of methods, including the use of a Grignard reaction. A Grignard reaction involves the reaction of a Grignard reagent (a carbon-halogen bond) with an organic compound that contains an acidic hydrogen atom. The reaction produces a carboxylic acid, which can then be further reacted to form AOPC. Other methods of synthesis include the use of an acylation reaction, a Fischer indole synthesis, and an aldol condensation.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the pyrrolidine ring, and oxidation of the alcohol group to form the carboxylic acid.", "Starting Materials": [ "L-proline", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Diethyl ether" ], "Reaction": [ "Protection of the amine group by reaction with acetic anhydride in the presence of sodium acetate to form N-acetyl-L-proline.", "Formation of the pyrrolidine ring by reaction of N-acetyl-L-proline with sodium hydroxide in methanol to form (2R)-1-acetyl-5-hydroxypyrrolidine-2-carboxylic acid.", "Oxidation of the alcohol group to form the carboxylic acid by reaction with hydrogen peroxide in the presence of sodium hydroxide to form (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid.", "Isolation of the final product by precipitation with diethyl ether." ] } | |
CAS番号 |
1932521-70-4 |
製品名 |
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid |
分子式 |
C7H9NO4 |
分子量 |
171.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



